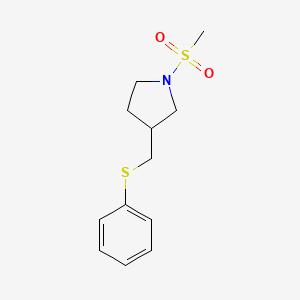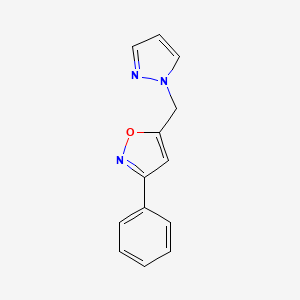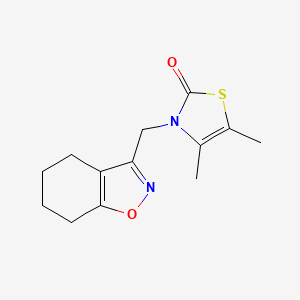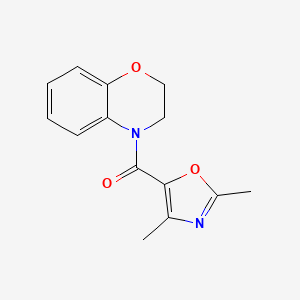
1-Methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine, commonly known as MSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MSP is a pyrrolidine derivative that is known for its unique chemical properties, making it an ideal candidate for use in various scientific studies. In
Mecanismo De Acción
The mechanism of action of MSP is not fully understood. However, it is believed that MSP acts by binding to the active site of target enzymes, thereby inhibiting their activity. This leads to a disruption of cellular processes that are essential for the survival and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects:
MSP has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that MSP can induce apoptosis, or programmed cell death, in cancer cells. Additionally, MSP has been shown to inhibit the growth and proliferation of cancer cells by blocking cell cycle progression. In vivo studies have also shown that MSP can reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MSP is its potent inhibitory activity against a wide range of enzymes. This makes it an attractive candidate for use in various scientific studies, particularly in the field of drug discovery. Additionally, MSP is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of MSP is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on MSP. One area of interest is the development of MSP-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of MSP and its potential applications in other areas of scientific research, such as enzyme inhibition and protein-protein interactions. Finally, the synthesis of MSP derivatives with improved properties, such as increased potency and reduced toxicity, may lead to the development of more effective drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of MSP involves a complex reaction that requires several steps. The starting materials for the synthesis of MSP are 1-methylsulfonyl-3-iodopropene and phenylsulfanyl acetic acid. The reaction between these two compounds is carried out in the presence of a catalyst, typically palladium, to form MSP. The yield of MSP can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
MSP has a wide range of potential applications in scientific research. One of the most promising areas of application is in the field of drug discovery. MSP has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteases and kinases. This makes MSP an attractive target for the development of novel drugs for the treatment of various diseases, such as cancer and viral infections.
Propiedades
IUPAC Name |
1-methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c1-17(14,15)13-8-7-11(9-13)10-16-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUCVHWPCBSWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592060.png)
![1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7592077.png)

![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-methylpyrazole](/img/structure/B7592094.png)






![[5-methyl-2-(2-methylphenyl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7592135.png)
![Methyl 3-[(2,3-dimethylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592151.png)
![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)